Product packaging for beta-Ocimene(Cat. No.:CAS No. 13877-91-3)

beta-Ocimene

Cat. No.: B041892
CAS No.: 13877-91-3
M. Wt: 136.23 g/mol
InChI Key: IHPKGUQCSIINRJ-UHFFFAOYSA-N
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Description

beta-Ocimene is an acyclic, non-conjugated monoterpene hydrocarbon prevalent in the essential oils of a wide variety of plants, including basil, mint, orchids, and hops. It exists as several stereoisomers, primarily (E)- and (Z)-β-ocimene, which are of significant interest in botanical and ecological research. Its primary research value lies in its role as a semiochemical, functioning both as a plant-to-plant signaling molecule during herbivory and as a key attractant for pollinators and predatory insects. Researchers utilize this compound to study plant defense mechanisms, as its emission can be induced by jasmonate signaling pathways in response to damage, effectively priming neighboring plants for defense. In entomological studies, it is a critical compound for investigating insect-plant interactions, foraging behavior, and the development of eco-friendly insect attractants or repellents. The mechanism of action for this compound is primarily mediated through its interaction with insect olfactory receptors, influencing behavior. Furthermore, its potential applications extend to the study of its antimicrobial and antifungal properties in vitro. This compound serves as a vital standard in analytical chemistry for the identification and quantification of terpene profiles in plant metabolomics. Our high-purity this compound is rigorously characterized to ensure consistency and reliability for your advanced research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B041892 beta-Ocimene CAS No. 13877-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethylocta-1,3,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPKGUQCSIINRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC=C(C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274135
Record name beta-Ocimene
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Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to straw-coloured mobile liquid; warm herbaceous aroma
Record name 3,7-Dimethyl-1,3,6-octatriene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1337/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in oils, Soluble (in ethanol)
Record name 3,7-Dimethyl-1,3,6-octatriene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1337/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.801-0.805
Record name 3,7-Dimethyl-1,3,6-octatriene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1337/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13877-91-3
Record name β-Ocimene
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Record name 1,3,6-Octatriene, 3,7-dimethyl-
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Record name beta-Ocimene
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Record name 3,7-dimethylocta-1,3,6-triene
Source European Chemicals Agency (ECHA)
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Biosynthesis and Enzymology of Beta Ocimene

Biosynthetic Pathways of Beta-Ocimene in Biological Systems

The production of this compound, like all terpenes, begins with the synthesis of the basic five-carbon isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgwikipedia.org Plants utilize two distinct pathways for the formation of these precursors: the methyl-erythritol-phosphate (MEP) pathway, located in the plastids, and the mevalonate (B85504) (MVA) pathway, which operates in the cytosol. nih.govsunyempire.edu

Methyl-Erythritol-Phosphate (MEP) Pathway Contribution to this compound Synthesis

The biosynthesis of monoterpenes, including this compound, predominantly occurs in the plastids and is supplied by the MEP pathway. frontiersin.orgrsc.org This pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. rsc.org Through a series of seven enzymatic reactions, this pathway yields both IPP and DMAPP. rsc.orgrsc.org

Research has demonstrated that the MEP pathway is the primary source for the precursors of this compound. For instance, in Indonesian bay leaf (Syzygium polyanthum), the activity of the DXP synthase (DXS), a rate-limiting enzyme in the MEP pathway, was found to be significantly higher than that of the corresponding MVA pathway enzyme. nih.govresearchgate.net The dominance of the MEP pathway in this compound synthesis is further supported by studies in various other plant species where monoterpene production is localized to the plastids. frontiersin.orgnih.gov The MEP pathway is essential for producing the isoprenoid precursors that lead to a wide array of compounds vital for plant function, including chlorophylls (B1240455) and carotenoids. nih.gov

Mevalonate (MVA) Pathway Involvement and Crosstalk in this compound Formation

The MVA pathway, which starts with the condensation of three acetyl-CoA molecules, is a fundamental metabolic route present in eukaryotes, archaea, and some bacteria. wikipedia.orgyoutube.com In plants, it is primarily responsible for producing precursors for sesquiterpenes, triterpenes, and sterols in the cytosol. nih.govsunyempire.edu

While the MEP pathway is the main contributor to this compound synthesis, evidence suggests the existence of "crosstalk" between the MVA and MEP pathways. nih.gov This means that isoprenoid intermediates can be exchanged between the plastids and the cytosol. sunyempire.edu A study on Syzygium polyanthum demonstrated that while this compound is primarily synthesized via the MEP pathway, a small amount could still be produced through the MVA pathway, particularly when the MEP pathway was inhibited. nih.govresearchgate.net This indicates a flexible metabolic network that can, to some extent, compensate for disruptions in one pathway by utilizing intermediates from the other. nih.gov

Precursor Metabolism and Flow to Geranyl Diphosphate (GPP) in this compound Biosynthesis

The five-carbon units, IPP and DMAPP, produced by the MEP and MVA pathways, are the universal building blocks for all terpenes. wikipedia.orgechelon-inc.com The formation of the direct precursor to all monoterpenes, geranyl diphosphate (GPP), is a critical control point. nih.govresearchgate.net GPP is a ten-carbon molecule formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. wikipedia.org

This crucial reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS). wikipedia.orgnih.gov In plants, GPPS enzymes are typically located in the plastids, consistent with the MEP pathway's role in monoterpene synthesis. nih.gov The availability and flux of GPP are paramount, as it serves as the substrate for a diverse family of enzymes known as terpene synthases (TPS), which then catalyze the final step to produce a wide variety of monoterpenes, including this compound. nih.govnih.gov The subsequent action of specific terpene synthases on the GPP pool determines the final volatile profile of the plant.

Terpene Synthase Enzymes Catalyzing this compound Production

The conversion of GPP into the specific isomeric form of (E)-β-ocimene is accomplished by a class of enzymes known as terpene synthases (TPS), specifically (E)-β-ocimene synthases. wikipedia.orgwikiwand.com These enzymes are widely distributed in the plant kingdom and have been identified and characterized in numerous species. wikipedia.orgwikiwand.com

Identification and Characterization of (E)-β-Ocimene Synthase Genes (e.g., AtTPS03, PbeOCS, ZcTPS02)

Advances in molecular biology and genomics have led to the identification of many genes encoding for (E)-β-ocimene synthases. These genes are often induced by external stimuli such as herbivore attack or treatment with plant defense hormones like jasmonic acid. frontiersin.orgnih.gov

AtTPS03 : Identified in the model plant Arabidopsis thaliana, the AtTPS03 gene is a well-characterized (E)-β-ocimene synthase. nih.govelsevierpure.com Its expression is upregulated in leaves following mechanical wounding or treatment with jasmonic acid, which corresponds with the emission of (E)-β-ocimene. nih.govelsevierpure.comresearchgate.net This enzyme is a member of the large Arabidopsis TPS gene family. nih.gov

PbeOCS : In the wild pear species Pyrus betuleafolia, the gene PbeOCS was identified from the transcriptome after infestation by the herbivore Spodoptera litura. frontiersin.orgresearchgate.netnih.gov The upregulation of PbeOCS in response to herbivory suggests its role in plant defense mechanisms. researchgate.netnih.gov Phylogenetic analysis shows it shares high similarity with (E)-β-ocimene synthase genes from other fruit trees like Malus domestica (apple). frontiersin.org

ZcTPS02 : In the flowers of Zephyranthes candida (rain lily), the gene ZcTPS02 was identified as being involved in β-ocimene biosynthesis. nih.govnih.gov Transcriptome sequencing revealed 17 potential TPS genes, but functional characterization confirmed that the enzyme encoded by ZcTPS02 catalyzes the conversion of GPP to several products, including β-ocimene, a major component of the flower's scent. nih.govnih.govmdpi.com

GmOCS : A study in soybean (Glycine max) identified a monoterpene synthase gene, GmOCS, responsible for (E)-β-ocimene biosynthesis. nih.govnih.govmdpi.com This gene was shown to be induced by Spodoptera litura treatment, and the resulting (E)-β-ocimene was found to play a role in repelling the insect pest. nih.govnih.gov

Table 1: Characteristics of Selected (E)-β-Ocimene Synthase Genes

Gene Name Species Inducing Factor(s) Primary Function
AtTPS03 Arabidopsis thaliana Mechanical wounding, Jasmonic acid nih.govelsevierpure.com Plant defense response nih.gov
PbeOCS Pyrus betuleafolia Herbivory (S. litura) frontiersin.orgresearchgate.net Herbivore-induced plant defense researchgate.netnih.gov
ZcTPS02 Zephyranthes candida Floral development nih.govnih.gov Floral scent production nih.gov
GmOCS Glycine max Herbivory (S. litura) nih.govnih.gov Anti-insect defense nih.govmdpi.com

Functional Analysis of this compound Synthase Activity and Substrate Specificity

Functional analysis of these enzymes, typically conducted by expressing the corresponding gene in a heterologous system like Escherichia coli and performing in vitro assays, reveals their specific catalytic activities and substrate preferences.

The AtTPS03 enzyme from A. thaliana is highly specialized. When provided with GPP, it produces almost exclusively (E)-β-ocimene (94% of the product mix), with only minor amounts of (Z)-β-ocimene (4%) and myrcene (B1677589) (2%). nih.govelsevierpure.com

The PbeOCS enzyme from wild pear demonstrates strict substrate specificity. In enzymatic assays, it utilized only geranyl pyrophosphate (GPP) to produce (E)-β-ocimene as the major product. frontiersin.orgresearchgate.net It showed no activity with other common isoprenoid precursors like neryl diphosphate (NPP), farnesyl pyrophosphate (FPP), or geranylgeranyl diphosphate (GGPP). frontiersin.orgresearchgate.netnih.gov A trace amount of (Z)-β-ocimene was also detected as a minor product. frontiersin.org

The enzyme ZcTPS02 from Z. candida was shown to catalyze GPP to produce a variety of monoterpenes, with β-ocimene being a significant product, reflecting its contribution to the complex floral scent of the plant. nih.govnih.gov

Similarly, in vitro and in vivo assays confirmed that GmOCS from soybean is responsible for the biosynthesis of (E)-β-ocimene. nih.gov

Table 2: Product Profile of Characterized (E)-β-Ocimene Synthases with GPP as Substrate

Enzyme Source Organism Major Product(s) Minor Product(s) Reference(s)
AtTPS03 Arabidopsis thaliana (E)-β-Ocimene (94%) (Z)-β-Ocimene (4%), Myrcene (2%) nih.govelsevierpure.com
PbeOCS Pyrus betuleafolia (E)-β-Ocimene (Z)-β-Ocimene (trace) frontiersin.orgresearchgate.netnih.gov
ZcTPS02 Zephyranthes candida β-Ocimene (among others) Not specified nih.govnih.gov

Molecular Mechanisms of Terpene Synthase Catalysis in this compound Formation

The biosynthesis of this compound is a sophisticated enzymatic process catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically (E)-beta-ocimene synthase. wikipedia.orgnih.gov These enzymes facilitate the conversion of the universal C10 precursor, geranyl diphosphate (GPP), into the acyclic monoterpene this compound. The catalytic mechanism is a complex, multi-step process that occurs within a specialized active site of the enzyme.

The catalytic cycle begins with the binding of the GPP substrate within the active site of the (E)-beta-ocimene synthase. The active site itself is a hydrophobic pocket containing highly conserved amino acid motifs that are crucial for catalysis. Among these are the aspartate-rich DDXX(X)D/E motif and the NSE/DTE triad (B1167595) (NDXXSXX(R,K)(E,D)), which are responsible for coordinating three catalytically essential magnesium ions (Mg²⁺). acs.org These cations bind to the diphosphate moiety of GPP, facilitating the ionization of the substrate. This ionization event is the rate-limiting step in the reaction and results in the formation of a highly reactive geranyl cation intermediate.

Once the geranyl cation is formed, it can undergo a series of intramolecular rearrangements, including rotations around single bonds, which allow it to adopt different conformations. The specific conformation adopted by the carbocation intermediate is largely dictated by the three-dimensional architecture of the enzyme's active site. In the case of acyclic monoterpene synthases like (E)-beta-ocimene synthase, the active site guides the intermediate away from cyclization reactions. Instead, the reaction is terminated by the deprotonation of the carbocation. This deprotonation is facilitated by a nearby water molecule or a basic amino acid residue within the active site, leading to the formation of the final product, (E)-beta-ocimene, and the release of a diphosphate molecule. acs.org

A notable feature of many (E)-beta-ocimene synthases is the absence of the RRx8W motif, which is typically characteristic of monoterpene synthases that produce cyclic products. nih.gov The absence of this motif is believed to prevent the initial isomerization of GPP to linalyl diphosphate, a necessary step for the formation of many cyclic monoterpenes. nih.gov This further underscores how the specific architecture of the active site dictates the final product of the enzymatic reaction. While the primary product is (E)-beta-ocimene, small amounts of other acyclic monoterpenes, such as (Z)-beta-ocimene and myrcene, can also be produced. nih.gov

Environmental and Internal Regulation of this compound Synthase Enzyme Activity

The activity of this compound synthase is not constitutive but is instead tightly regulated by a variety of both external environmental cues and internal physiological signals. This regulation allows plants to modulate the production of this compound in response to specific needs and environmental challenges.

Environmental Regulation:

One of the most significant environmental factors influencing this compound synthase activity is herbivory. nih.gov Mechanical damage to plant tissues, as well as chemical cues from the saliva of herbivores, can trigger a rapid increase in the transcription of this compound synthase genes, leading to a subsequent increase in enzyme activity and the emission of this compound. nih.gov This induced defense mechanism can help to deter further herbivory or attract natural enemies of the herbivores.

Light is another critical environmental factor that regulates this compound synthase activity. In many plant species, the expression of this compound synthase genes and the resulting emission of this compound follow a diurnal rhythm, with peak activity often occurring during the day. nih.gov This rhythmic expression can be under the control of the plant's internal circadian clock, as demonstrated by the persistence of the rhythm even under conditions of continuous light or darkness. nih.gov

Internal Regulation:

Furthermore, the developmental stage of the plant and specific tissues can exhibit differential this compound synthase activity. For instance, in many flowering plants, the emission of this compound is highest from floral tissues, where it plays a role in attracting pollinators. nih.gov The activity of this compound synthase in these tissues is often developmentally programmed, increasing as the flower matures and becomes receptive to pollination.

Genetic Regulation of this compound Biosynthesis

The production of this compound is fundamentally controlled at the genetic level through the regulation of the expression of this compound synthase (OCS) genes. This regulation is complex and involves both transcriptional control in response to various stimuli and modulation by phytohormonal signaling pathways.

Gene Expression Profiling and Transcriptional Control of this compound Production

Gene expression profiling studies have been instrumental in elucidating the transcriptional control of this compound production. These studies have revealed that the expression of OCS genes is often rapidly and strongly induced in response to specific environmental and developmental cues.

For example, in Pyrus betuleafolia, infestation by the herbivore Spodoptera litura leads to a significant upregulation of the PbeOCS gene in leaf tissues. nih.gov Similarly, in soybean (Glycine max), treatment with methyl jasmonate (MeJA), a known elicitor of plant defense responses, results in a substantial increase in the transcript levels of GmOCS. mdpi.comnih.gov Mechanical wounding has also been shown to induce the expression of OCS genes in various plant species. nih.gov

The transcriptional control of OCS genes is mediated by specific transcription factors that bind to cis-regulatory elements in the promoter regions of these genes. For instance, in Arabidopsis thaliana, the bZIP transcription factor HY5 has been shown to be a positive regulator of the light-mediated expression of AtTPS03, an (E)-beta-ocimene synthase gene.

Table 1: Gene Expression of this compound Synthase Under Different Conditions

Plant Species Gene Condition Fold Change in Expression Reference
Pyrus betuleafolia PbeOCS Spodoptera litura infestation Upregulated nih.gov
Glycine max GmOCS Methyl Jasmonate (MeJA) treatment Substantially increased mdpi.comnih.gov
Glycine max GmOCS Spodoptera litura infestation Continuously increased nih.gov
Antirrhinum majus ama0a23 Diurnal rhythm (peak during the day) Rhythmic expression nih.gov
Arabidopsis thaliana AtTPS03 Mechanical wounding Upregulated

Phytohormonal Signaling Pathways Modulating this compound Biosynthesis (e.g., Jasmonic Acid, Salicylic (B10762653) Acid, Ethylene)

Phytohormones play a central role in orchestrating the genetic regulation of this compound biosynthesis. The signaling pathways of jasmonic acid (JA), salicylic acid (SA), and ethylene (B1197577) are particularly important in modulating the expression of OCS genes, often in a complex and interconnected manner.

Jasmonic Acid (JA): The JA signaling pathway is a primary activator of this compound production, especially in the context of plant defense against herbivores and necrotrophic pathogens. nih.gov Upon perception of a threat, JA levels rise, leading to the degradation of JAZ repressor proteins. This, in turn, allows for the activation of transcription factors such as MYC2, which can then induce the expression of JA-responsive genes, including OCS. nih.gov The application of exogenous MeJA has been shown to mimic this response and strongly induce OCS expression in numerous plant species. mdpi.comnih.gov

Salicylic Acid (SA): The role of the SA signaling pathway in regulating this compound biosynthesis is more complex and can be both synergistic and antagonistic to the JA pathway. While SA is primarily associated with defense against biotrophic pathogens, there is evidence of crosstalk between the SA and JA signaling pathways. In some contexts, SA can potentiate JA-induced defenses, while in others, it can suppress them. The specific effect of SA on this compound production can therefore depend on the specific plant-pathogen or plant-herbivore interaction.

Ethylene: The gaseous hormone ethylene is also a key modulator of this compound biosynthesis, often acting in concert with the JA pathway. The ethylene signaling pathway involves a cascade of protein kinases and transcription factors, including EIN2 and EIN3. wikipedia.org Crosstalk between the ethylene and JA signaling pathways can occur at multiple levels, including at the level of transcription factor regulation. For instance, EIN3/EIL1 transcription factors from the ethylene pathway can interact with components of the JA pathway to co-regulate the expression of defense-related genes, including those involved in terpene biosynthesis. nih.gov In Pyrus betuleafolia, herbivory by Spodoptera litura was found to activate both the jasmonic acid and ethylene signaling pathways, which correlated with the upregulation of PbeOCS. nih.govfrontiersin.orgresearchgate.net

Table 2: Phytohormonal Regulation of this compound Synthase Gene Expression

Phytohormone Key Signaling Components Effect on this compound Synthase Expression Plant Species Example Reference
Jasmonic Acid (JA) JAZ repressors, MYC2 Strong induction Glycine max mdpi.comnih.gov
Salicylic Acid (SA) NPR1, TGA transcription factors Context-dependent (synergistic or antagonistic with JA) Arabidopsis thaliana
Ethylene EIN2, EIN3/EIL1 Induction, often in synergy with JA Pyrus betuleafolia nih.govfrontiersin.orgresearchgate.net

Ecological and Biological Functions of Beta Ocimene

Beta-Ocimene in Plant-Insect Chemical Ecology

This compound is a well-documented herbivore-induced plant volatile (HIPV) that plays a pivotal role in the chemical communication between plants and insects. frontiersin.org Its emission is often triggered by insect feeding, initiating a cascade of defensive responses.

When attacked by herbivores, many plants release a blend of VOCs, with this compound often being a prominent component. nih.govmdpi.com This systemic defensive response occurs in both damaged and undamaged tissues. nih.gov For instance, the emission of (E)-β-ocimene is notably increased in various plants following herbivore infestation. Research has documented this phenomenon in multiple plant-herbivore systems, highlighting the compound's widespread role as a damage signal. frontiersin.org

For example, Medicago truncatula plants under attack by herbivores exhibit a stronger production and emission of this compound compared to their undamaged counterparts, suggesting an active role in indirect insect defenses. nih.govmdpi.com Similarly, tea plants (Camellia sinensis) release this compound in response to feeding by the tea geometrid. acs.org Soybean plants also induce the emission of (E)-β-ocimene upon attack by Spodoptera litura. nih.gov Furthermore, wild pear trees (Pyrus betuleafolia) infested by the polyphagous herbivore Spodoptera litura show an upregulation of the (E)-β-ocimene synthase gene, leading to increased emissions of this volatile. frontiersin.org

Table 1: Examples of Herbivore-Induced this compound Emission

Plant Species Herbivore Reference(s)
Medicago truncatula Generalist herbivores nih.govmdpi.com
Tea (Camellia sinensis) Tea geometrid (Ectropis obliqua) acs.orgnih.gov
Soybean (Glycine max) Spodoptera litura nih.gov
Wild Pear (Pyrus betuleafolia) Spodoptera litura frontiersin.org
Lima Bean (Phaseolus lunatus) Spider mites (Tetranychus urticae) nih.gov
Tobacco (Nicotiana tabacum) Heliothis virescens, Heliothis zea frontiersin.org
Chinese Cabbage (Brassica pekinensis) Peach aphid (Myzus persicae) frontiersin.org

One of the primary functions of herbivore-induced this compound is to attract the natural enemies of the attacking herbivores, a phenomenon known as indirect defense. nih.govmdpi.com Parasitoids and predators use these chemical cues to locate their prey or hosts. nih.gov

Research has shown that the parasitoid wasp Parapanteles hyposidrae, a natural enemy of the tea geometrid (Ectropis obliqua), is attracted to tea plants damaged by its host, with this compound being one of the key attractants. nih.gov Similarly, tomato plants exposed to the volatiles of transgenic tobacco that produce high levels of this compound were more attractive to the parasitoid Aphidius ervi, a natural enemy of the aphid Macrosiphum euphorbiae. researchgate.net Bioassays have also confirmed the attraction of Aphidius ervi to a standard of (E)-β-ocimene. researchgate.net In Chinese cabbage, this compound was found to enhance the performance of the parasitoid Aphidius gifuensis in olfaction and landing on plants infested with the peach aphid. frontiersin.org

Table 2: Natural Enemies Attracted by this compound

Natural Enemy Type Attracted to Plant(s) Herbivore Host/Prey Reference(s)
Parapanteles hyposidrae Parasitoid wasp Tea (Camellia sinensis) Tea geometrid (Ectropis obliqua) nih.gov
Aphidius ervi Parasitoid wasp Tomato (Solanum lycopersicum) Aphid (Macrosiphum euphorbiae) researchgate.netresearchgate.net
Aphidius gifuensis Parasitoid wasp Chinese Cabbage (Brassica pekinensis) Peach aphid (Myzus persicae) frontiersin.org

In addition to its role in indirect defense, this compound can also act as a direct defense mechanism by repelling herbivores and deterring them from feeding. researchgate.net This repellent effect has been observed in various insect species.

For example, (E)-β-ocimene has been shown to have a repellent effect on larvae of the common cutworm, Spodoptera litura. nih.govfrontiersin.orgnih.gov Studies on transgenic soybean and tobacco plants that overexpress the gene for (E)-β-ocimene synthesis confirmed its role in repelling S. litura attacks. nih.gov Furthermore, exposure of Chinese cabbage to this compound impaired the feeding behavior of the peach aphid, Myzus persicae, by shortening their total feeding period and increasing the frequency of stylet punctures. frontiersin.org Tomato plants exposed to volatiles from transgenic tobacco enriched in this compound also showed a decrease in the development and reproduction of the aphid Macrosiphum euphorbiae. researchgate.net

Table 3: Herbivores Repelled or Adversely Affected by this compound

Herbivore Species Effect Plant System Reference(s)
Spodoptera litura (Common cutworm) Repellence, increased mortality Wild Pear, Soybean, Tobacco nih.govfrontiersin.orgnih.gov
Myzus persicae (Peach aphid) Impaired feeding behavior Chinese Cabbage frontiersin.org
Macrosiphum euphorbiae (Potato aphid) Decreased development and reproduction Tomato researchgate.net

Insects that feed on plants emitting this compound have evolved physiological and detoxification responses to cope with this defensive compound. When aphids of the species Myzus persicae fed on Chinese cabbage plants treated with this compound, the expression of detoxification enzymes such as cytochrome P450s (CYP6CY3 and CYP4) and glutathione (B108866) S-transferase (GST) increased significantly. frontiersin.org This suggests that the aphids can adjust their detoxification systems to counter the plant's defensive responses. frontiersin.org The induction of GST activity has been identified as an adaptation mechanism in M. persicae to various plant defensive metabolites. frontiersin.org

This compound in Plant-Plant Communication and Defense Priming

This compound also functions as an airborne signal in plant-plant communication, enabling nearby plants to "eavesdrop" on the distress signals of their neighbors and prepare their own defenses, a process known as priming. nih.govnih.gov

When a plant is attacked by herbivores, the this compound it releases can be perceived by neighboring plants, even those of different species. nih.gov This exposure to this compound can prime the receiving plant's defenses, leading to a faster and stronger response when it is subsequently attacked. nih.gov

For instance, lima bean plants exposed to (E)-β-ocimene emitted from transgenic tobacco plants showed primed defense responses. tandfonline.comtandfonline.com When these "primed" lima bean plants were later infested with spider mites, they emitted higher levels of other defensive volatiles compared to control plants. tandfonline.com Research on Arabidopsis thaliana has shown that exposure to this compound can prime the plant for enhanced resistance against chewing insects like the tobacco cutworm (Spodoptera litura). nih.gov This priming effect is linked to epigenetic changes, specifically histone acetylation, which upregulates the transcription of defense-related genes. nih.gov The protective effect of this priming can last for several days after the initial exposure to this compound. nih.gov Furthermore, exposure to this compound can induce the expression of genes related to the salicylic (B10762653) acid and jasmonic acid signaling pathways, which are crucial for plant defense. frontiersin.org

Priming of Defense Responses in Neighboring Plants by Airborne this compound

Plants are not passive victims of their environment; they possess sophisticated defense mechanisms. One such strategy is the priming of defenses, a state of readiness that allows for a quicker and more robust response to future attacks. Airborne this compound, a volatile organic compound (VOC), plays a pivotal role in this plant-to-plant communication. nih.govnih.gov When a plant is damaged by herbivores, it often releases a blend of VOCs, with this compound being a common component. nih.govmdpi.commdpi.com

Neighboring, undamaged plants can perceive these airborne chemical signals. nih.govnih.gov Exposure to this compound does not typically induce a full-blown defensive response in the receiving plant, but rather primes it. nih.govnih.gov This priming phenomenon means that if the receiver plant is subsequently attacked, its defense response will be significantly faster and stronger. nih.govnih.govnih.gov This enhanced resistance has been observed across different plant species. For instance, research on Arabidopsis thaliana demonstrated that exposure to this compound for six days made the plants less susceptible to herbivory by the tobacco cutworm (Spodoptera litura). nih.govnih.gov Similarly, studies have shown that (E)-β-ocimene emitted from transgenic tobacco plants can prime defense responses in nearby lima bean plants. nih.gov The perception of these volatile cues allows for a rapid synchronization of defenses among plants in a local area, serving as an early warning system against impending threats. nih.govthegoodscentscompany.com

Epigenetic and Chromatin Remodeling Mechanisms in this compound-Induced Priming

The "memory" associated with defense priming by this compound is rooted in complex molecular processes, specifically epigenetic modifications and chromatin remodeling. nih.govnih.gov These mechanisms alter gene expression without changing the underlying DNA sequence. When a plant perceives this compound, it triggers changes in the structure of chromatin—the complex of DNA and proteins (primarily histones) in the cell's nucleus. nih.govnih.gov

Research has uncovered a detailed mechanism for this process in Arabidopsis. nih.govmdpi.com The perception of this compound leads to the activation of specific enzymes called histone acetyltransferases (HATs), namely HAC1, HAC5, and HAM1. nih.govmdpi.com These HATs add acetyl groups to the histones associated with particular defense-related genes, including the transcription factors ERF8 and ERF104. nih.govmdpi.com This acetylation process reduces the affinity of histones for DNA, making the DNA more accessible to the cellular machinery responsible for transcription. nih.govnih.gov

As a result, the transcription of these key defense genes is upregulated, preparing the plant for a more efficient defensive reaction upon herbivore attack. nih.govnih.gov This primed state, characterized by enhanced histone acetylation and elevated transcription levels of ERF8 and ERF104, can be maintained for a significant period, with studies showing the protective effect lasting for up to five days after the initial exposure to this compound. nih.govmdpi.com The process is also reversible; a histone deacetylase known as HDA6 is involved in removing the acetyl groups, returning the chromatin to its baseline state. mdpi.com These findings illustrate that this compound acts as a signaling molecule that can induce a sustained state of defense readiness through epigenetic regulation. mdpi.com

This compound in Plant-Pollinator Interactions

Beyond its role in defense, this compound is a critical component in the reproductive success of many flowering plants through its involvement in pollinator attraction. mdpi.comnih.gov

Role of this compound as a Component of Floral Scent for Pollinator Attraction

This compound is one of the most common and abundant volatile compounds found in the floral scents of a vast array of plant species, spanning numerous plant families. mdpi.comresearchgate.netnih.gov Its widespread presence suggests a fundamental role in pollination. mdpi.comnih.gov Scientific evidence supports the function of this compound as a "generalist" attractant, capable of drawing a wide spectrum of pollinators. mdpi.comresearchgate.net These include diverse insect groups such as bees (e.g., honeybees and bumblebees), beetles, butterflies, and moths. mdpi.commdpi.comfrontiersin.org

The compound's effectiveness as a broad-spectrum attractant may confer a competitive advantage, particularly for rare or less abundant plant species. mdpi.com By emitting a highly attractive and common signal like this compound, these plants can effectively compete for the attention of pollinators against more dominant species in the community. mdpi.com While this compound is a powerful attractant, its effect can be context-dependent, often working in concert with a blend of other floral volatiles to create a specific scent profile. nih.govmdpi.com

Temporal and Spatial Emission Patterns of Floral this compound

The release of this compound from flowers is not a constant process but is instead finely regulated in both time and space to maximize pollination success. mdpi.comnih.govresearchgate.net The emission often follows distinct temporal patterns, which can be developmental and rhythmic. frontiersin.orgconicet.gov.ar

In many species, the emission of floral volatiles like this compound is synchronized with the activity periods of their primary pollinators. nih.govconicet.gov.ar For example, in snapdragon flowers, the release of (E)-β-ocimene is developmentally regulated. It is barely detectable in buds and young flowers but increases dramatically on the second day after the flower opens, with emissions peaking between days six and seven before gradually declining. frontiersin.org This ensures that the peak scent emission coincides with the period when the flower is most receptive to pollination. frontiersin.orgconicet.gov.ar

In addition to temporal regulation, there are also spatial patterns of emission within a single flower. conicet.gov.ar Different floral parts can release different quantities of the volatile. conicet.gov.ar Studies have shown that petals and stamens are often the primary sources of scent emission, which helps to orient pollinators precisely towards the flower's reproductive structures. frontiersin.orgconicet.gov.ar These controlled emission patterns highlight the sophisticated strategies plants employ to optimize the use of chemical signals like this compound for successful reproduction. mdpi.com

Allelopathic Effects of this compound in Plant Communities

Allelopathy refers to the biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. Terpenes, the class of compounds to which this compound belongs, are widely recognized for having allelopathic properties. nih.gov

While direct studies isolating the allelopathic effects of pure this compound are limited, its presence in the volatile emissions of plants known for allelopathy is well-documented. For example, essential oils rich in monoterpenes, including this compound, from species like Senecio amplexicaulis have been shown to possess strong allelopathic activity, significantly inhibiting the seed germination of other plants. mdpi.com Likewise, (E)-β-ocimene is a component of the essential oil of Tagetes minuta, a species whose terpenes have demonstrated phytotoxic effects that reduce the germination index of competing plants. Furthermore, trans-β-ocimene is among the VOCs released from the needles of Pinus halepensis, a tree known to exert allelopathic control over understory herbaceous species. nih.gov

Research Findings on this compound

Advanced Methodologies for Beta Ocimene Research

Advanced Extraction and Isolation Techniques for Beta-Ocimene

The extraction and isolation of this compound from complex plant matrices are critical preliminary steps in its research. Modern techniques offer improved efficiency, selectivity, and preservation of this thermally labile compound compared to traditional methods.

Hydrodistillation (HD) and steam distillation remain common methods for extracting essential oils rich in this compound. However, these techniques can sometimes lead to thermal degradation or isomerization of thermolabile compounds. To mitigate these issues, advanced methods such as microwave-assisted hydrodistillation (MWHD) have been developed, which can reduce extraction time and improve the quality of the extracted oil.

Supercritical fluid extraction (SFE) using carbon dioxide (CO2) is an environmentally friendly and highly efficient method for obtaining this compound. mdpi.com SFE with CO2 offers several advantages, including the use of a non-toxic, non-flammable, and readily available solvent. mdpi.com The tunable solvating power of supercritical CO2 allows for selective extraction by modifying pressure and temperature, which can be optimized to maximize the yield of specific compounds like this compound.

Solid-phase microextraction (SPME) is a solvent-free technique particularly suited for the analysis of volatile and semi-volatile organic compounds like this compound. nih.govmdpi.com Headspace SPME (HS-SPME) is commonly employed, where a coated fiber is exposed to the vapor phase above a sample, adsorbing the volatile compounds. nih.gov This method is minimally invasive and can be used for in vivo sampling of plant volatiles. The choice of fiber coating is crucial for the selective and efficient extraction of target analytes. nih.gov

Table 1: Comparison of Extraction Methods for Volatile Compounds Including this compound

Extraction MethodPrincipleAdvantagesDisadvantages
Hydrodistillation (HD) Extraction of volatile compounds by boiling plant material in water.Simple, low cost.Potential for thermal degradation and hydrolysis of compounds.
Supercritical Fluid Extraction (SFE-CO2) Use of supercritical CO2 as a solvent to extract compounds.High selectivity, non-toxic, environmentally friendly.High initial equipment cost.
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber.Solvent-free, sensitive, suitable for headspace analysis.Fiber fragility, potential for competitive adsorption.

Chromatographic Analysis of this compound (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile compounds like this compound. This powerful technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In a typical GC-MS analysis of an essential oil containing this compound, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation of compounds is based on their volatility and interaction with the stationary phase of the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison with spectral libraries.

The analysis of this compound is often complicated by the presence of its isomers, primarily (Z)-β-ocimene and (E)-β-ocimene. These isomers have very similar boiling points and mass spectra, making their separation and identification challenging. High-resolution capillary columns with non-polar or moderately polar stationary phases are typically used to achieve baseline separation of these isomers. Temperature programming, where the column temperature is gradually increased during the analysis, is also crucial for optimizing the separation of a wide range of volatile compounds in a sample.

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterSpecification
Column Capillary column (e.g., DB-5, HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium, constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Temperature Program Initial temperature 60 °C (hold for 2 min), ramp to 240 °C at 3 °C/min (hold for 5 min)
MS Interface Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Spectroscopic Characterization of this compound and its Derivatives (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. While GC-MS is excellent for identification, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy of this compound reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The signals in the olefinic region of the spectrum are characteristic of the double bonds in the molecule, and their coupling patterns can help to determine the stereochemistry of the isomers.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its neighboring atoms. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to establish the complete connectivity of the molecule. COSY experiments reveal proton-proton couplings, while HSQC and HMBC experiments show correlations between protons and their directly attached or long-range coupled carbon atoms, respectively. This wealth of information allows for the complete and unambiguous assignment of the structure of this compound and its derivatives.

Bioassay Development and Implementation for Ecological and Biological Activity Assessment

Bioassays are essential for understanding the ecological and biological functions of this compound. These assays are designed to measure the effect of the compound on living organisms or biological systems.

Insect Behavior Bioassays: Y-tube olfactometers are frequently used to study the behavioral responses of insects to this compound. nih.govresearchgate.netscience.govresearchgate.net In a typical Y-tube assay, an insect is placed at the base of a Y-shaped tube and is presented with a choice between two air streams, one carrying the scent of this compound and the other a control (e.g., clean air or a solvent). nih.govresearchgate.net The preference of the insect for one of the arms indicates whether this compound acts as an attractant or a repellent. researchgate.net

Electrophysiological Bioassays: Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. oup.commdpi.comresearchgate.netpsu.edu By placing electrodes on an excised antenna and exposing it to a puff of air containing this compound, researchers can record the depolarization of the olfactory receptor neurons, providing a direct measure of the insect's ability to detect the compound. researchgate.netpsu.edunih.gov

Plant Defense Bioassays: To investigate the role of this compound in plant defense, bioassays can be conducted to measure the induction of defense-related genes or the production of defensive compounds in plants exposed to this compound. This can involve techniques like quantitative real-time PCR (qRT-PCR) to measure gene expression or chemical analysis to quantify the levels of other defense compounds.

Antimicrobial Bioassays: The antimicrobial activity of this compound can be assessed using various bioassays, such as the disk diffusion method or the determination of the minimum inhibitory concentration (MIC). In the disk diffusion assay, a paper disk impregnated with this compound is placed on an agar plate inoculated with a specific microorganism. The size of the inhibition zone around the disk indicates the antimicrobial activity. The MIC is the lowest concentration of this compound that prevents the visible growth of a microorganism.

Table 3: Bioassays for Assessing the Biological Activity of this compound

Bioassay TypePrincipleApplication
Y-tube Olfactometer Measures the behavioral choice of an organism between two odor sources.Determining attractant or repellent properties for insects. nih.govresearchgate.netscience.govresearchgate.net
Electroantennography (EAG) Records the electrical response of an insect's antenna to an odor.Assessing the olfactory sensitivity of insects to this compound. oup.commdpi.comresearchgate.netpsu.edu
Gene Expression Analysis (qRT-PCR) Quantifies the expression levels of specific genes.Investigating the induction of plant defense genes in response to this compound.
Minimum Inhibitory Concentration (MIC) Determines the lowest concentration of a substance that inhibits microbial growth.Evaluating the antimicrobial efficacy of this compound.

Enzymatic Activity Assays for this compound Biosynthesis

The biosynthesis of this compound in plants is catalyzed by a specific class of enzymes known as terpene synthases, particularly (E)-β-ocimene synthase. wikipedia.org Enzymatic activity assays are crucial for characterizing these enzymes and understanding the regulation of this compound production.

A typical in vitro enzymatic assay for (E)-β-ocimene synthase involves incubating the purified or partially purified enzyme with its substrate, geranyl pyrophosphate (GPP), in a suitable buffer containing a divalent cation cofactor, usually Mg²⁺ or Mn²⁺. The reaction is allowed to proceed for a specific time at an optimal temperature and pH. The volatile products of the reaction, including (E)-β-ocimene and any byproducts, are then collected, often using a headspace SPME fiber or by solvent extraction. The collected volatiles are subsequently analyzed by GC-MS to identify and quantify the products. nih.gov

These assays allow researchers to determine key enzymatic parameters such as the Michaelis-Menten constant (Km) and the catalytic efficiency (kcat/Km) of the enzyme for its substrate. By testing different potential substrates, the substrate specificity of the enzyme can also be determined. nih.gov Furthermore, these assays are instrumental in confirming the function of candidate genes identified through molecular and transcriptomic approaches.

Molecular and Transcriptomic Approaches in this compound Research

Molecular and transcriptomic approaches have revolutionized the study of this compound biosynthesis by enabling the identification and characterization of the genes and regulatory networks involved.

Transcriptome Analysis: Transcriptome sequencing (RNA-Seq) allows for a comprehensive analysis of all the genes being expressed in a particular tissue at a specific time. researchgate.netnih.govnih.gov By comparing the transcriptomes of plants that are actively producing this compound (e.g., in response to herbivory) with those that are not, researchers can identify candidate terpene synthase genes that are upregulated during this compound emission. researchgate.netmpg.deresearchgate.net This approach has been successfully used to identify (E)-β-ocimene synthase genes in various plant species. nih.govfrontiersin.orgresearchgate.net

Gene Cloning and Functional Characterization: Once a candidate gene is identified, it can be cloned and expressed in a heterologous system, such as Escherichia coli or yeast. The recombinant protein can then be purified and its enzymatic activity confirmed using the assays described in the previous section. nih.gov This provides definitive proof of the gene's function.

Gene Expression Studies: Quantitative real-time PCR (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes. mdpi.com This method is often used to validate the results of transcriptome analysis and to study the regulation of this compound synthase gene expression under different conditions, such as developmental stages, diurnal cycles, or in response to various biotic and abiotic stresses. researchgate.netresearchgate.net

These molecular and transcriptomic methodologies provide powerful tools to dissect the genetic basis of this compound production and its regulation, offering opportunities for metabolic engineering to enhance its production for various applications.

Biotechnological Production and Metabolic Engineering of Beta Ocimene

Microbial Metabolic Engineering for Beta-Ocimene Production

Microorganisms such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli have been successfully engineered to produce this compound. These microbes serve as robust and scalable cell factories, amenable to genetic manipulation for the optimization of metabolic pathways.

The biosynthesis of this compound in engineered microbes relies on the heterologous expression of an ocimene synthase (OS) gene, which converts the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP), into this compound. A key strategy for enhancing yield is the optimization of this conversion step.

In Saccharomyces cerevisiae, a squalene-producing strain was repurposed for this compound production. nih.gov This was achieved by introducing and screening for optimal ocimene synthase activity. nih.gov Further improvements in this compound titers were realized through the fusion of a mutant farnesyl diphosphate synthase (Erg20*) with the selected monoterpene synthase. nih.gov This fusion protein strategy has been shown to efficiently channel metabolic flux towards the desired product.

Similarly, in Escherichia coli, the heterologous expression of the mevalonate (B85504) (MVA) pathway is a common approach to provide the necessary precursors for terpene synthesis. nih.gov The introduction of an ocimene synthase can then facilitate the production of this compound. Optimization strategies in E. coli often involve balancing the expression levels of the pathway enzymes to maximize the production of GPP and its subsequent conversion to this compound.

Table 1: Examples of Optimization Strategies in Microbial this compound Production

StrategyHost OrganismKey Genes/Enzymes InvolvedOutcome
Promoter ReplacementSaccharomyces cerevisiaeFarnesyl diphosphate synthase (Erg20)Weakened Erg20 expression to increase GPP availability. nih.gov
Fusion Protein ExpressionSaccharomyces cerevisiaeMutant Erg20* and Ocimene SynthaseEnhanced titers of (E)-β-ocimene. nih.gov
Heterologous Pathway ExpressionEscherichia coliMevalonate (MVA) pathway, Ocimene SynthaseDe novo synthesis of this compound. nih.gov

A critical aspect of metabolic engineering for this compound production is to increase the intracellular pool of its direct precursor, GPP. In S. cerevisiae, which possesses an endogenous MVA pathway, strategies have focused on diverting the metabolic flux towards GPP.

One effective method involves weakening the expression of farnesyl diphosphate (FPP) synthase, encoded by the ERG20 gene. nih.gov FPP synthase condenses GPP with isopentenyl diphosphate (IPP) to form FPP, a precursor for sesquiterpenes and sterols. By reducing the activity of this enzyme through promoter replacement, more GPP is available for conversion to this compound by the introduced ocimene synthase. nih.gov

Furthermore, the expression of a mutant version of Erg20 with altered product specificity can also favor the accumulation of GPP. These manipulations of the native metabolic network are crucial for maximizing the carbon flux towards the target monoterpene.

In addition to enhancing precursor supply, blocking or downregulating pathways that compete for GPP or its precursors is a vital strategy. In S. cerevisiae, the primary competing pathway for GPP is the synthesis of FPP and subsequently, squalene and ergosterol, which are essential for cell membrane integrity.

As mentioned, weakening the expression of FPP synthase (ERG20) is a direct approach to limit this competition. nih.gov This strategy must be carefully balanced, as complete knockout of ergosterol biosynthesis can be detrimental to the host's viability. Therefore, fine-tuning the expression of key enzymes in competing pathways is essential for robust and high-yielding production strains.

The volatile nature of this compound presents challenges for its accumulation in standard fermentation processes. To overcome this, a two-phase fermentation system is often employed. nih.gov In this setup, a water-immiscible organic solvent is added to the culture medium to capture the volatile product as it is produced.

Studies have shown that optimizing the choice and volume of the organic solvent, as well as the timing of its addition, can significantly enhance the final titer of this compound. nih.gov For instance, in an engineered S. cerevisiae strain, the use of a two-phase fermentation system with an optimized solvent resulted in a significant increase in (E)-β-ocimene production. nih.gov

Furthermore, scaling up production from shake flasks to controlled bioreactors allows for better management of fermentation parameters such as pH, temperature, and nutrient feeding. A fed-batch fermentation strategy in a 5-L fermenter has been successfully used to achieve higher cell densities and, consequently, increased this compound production, with a reported titer of 34.56 mg/L of (E)-β-ocimene in an engineered S. cerevisiae strain. nih.gov

Plant Metabolic Engineering for Enhanced this compound Accumulation

Plants are the natural source of this compound, where it plays roles in attracting pollinators and defending against herbivores. frontiersin.orgmdpi.com Metabolic engineering of plants offers the potential to increase the production and accumulation of this valuable compound in its native producers or in heterologous plant systems.

A key approach is the overexpression of genes encoding (E)-β-ocimene synthase. nih.gov For example, the introduction and overexpression of a soybean (E)-β-ocimene synthase gene (GmOCS) in transgenic tobacco plants resulted in the emission of (E)-β-ocimene as the primary volatile terpene from the leaves. nih.gov This demonstrates the feasibility of redirecting metabolic flux towards this compound synthesis in a heterologous plant host.

Transcription factors also play a significant role in regulating terpenoid biosynthesis in plants. mdpi.com The identification and manipulation of transcription factors that specifically upregulate the expression of genes in the this compound biosynthesis pathway could be a powerful tool for enhancing its production. For instance, in Jasminum sambac, high expression levels of the WRKY family transcription factor JsWRKY51 have been associated with the accumulation of β-ocimene. mdpi.com

Genetic Transformation Approaches for this compound Overproduction

Genetic transformation is the foundational technology for the metabolic engineering of both microbial and plant systems for this compound overproduction. In microorganisms, plasmid-based expression systems and genomic integration of the biosynthetic pathway genes are common approaches. The CRISPR-Cas9 gene editing system has also been utilized for precise modifications of the host genome, such as promoter replacement and gene knockouts. nih.gov

In plants, Agrobacterium tumefaciens-mediated transformation is a widely used method to introduce genes of interest, such as ocimene synthase genes, into the plant genome. nih.gov The selection of appropriate promoters to drive the expression of the transgene is crucial. For example, using a strong constitutive promoter like the CaMV 35S promoter can lead to high-level expression of the introduced ocimene synthase and, consequently, increased this compound production. nih.gov

The successful overexpression of GmOCS in both soybean and tobacco, leading to enhanced resistance against the herbivore Spodoptera litura, highlights the potential of genetic transformation to not only increase the yield of a desired compound but also to confer beneficial traits to the engineered plant. nih.gov

Mechanistic Investigations of Beta Ocimene Biological Activities in Vitro and Cellular Studies

Antimicrobial Activity of Beta-Ocimene

This compound has demonstrated notable antimicrobial properties, with research indicating its efficacy against various bacterial and fungal pathogens. koan.life Both cis- and trans-beta-ocimene have been identified as potent antimicrobial agents. koan.life

Essential oils containing this compound as a significant component have shown moderate antibacterial activity. For instance, oil from Oenanthe crocata, which is rich in both trans- and cis-β-ocimene, displayed activity against Streptococcus faecalis and Bacillus lentus. koan.life Similarly, tarragon, an herb with high levels of ocimene, is noted for its antibacterial properties. acslab.com While these findings establish its potential, detailed studies focusing specifically on this compound's isolated mechanism of action, such as the specifics of bacterial membrane disruption or enzyme inhibition, are still an emerging area of research.

The antifungal activity of this compound is more extensively documented. It has shown efficacy against a range of human fungal pathogens. koan.life Research has highlighted its potential in treating fungal diseases such as those caused by dermatophytes (which cause infections like ringworm) and Cryptococcus neoformans. koan.lifenih.gov Furthermore, this compound is effective against the yeast Candida albicans. acslab.com

Studies on essential oils where this compound is a primary constituent provide insight into its potency. The essential oil of Oenanthe crocata, containing 31.3% trans-β-ocimene and 12.3% cis-β-ocimene, was particularly active against dermatophytes and C. neoformans, with minimum inhibitory concentration (MIC) values between 0.08 and 0.16 μL/mL. nih.gov This suggests that this compound contributes significantly to the antifungal character of these oils, though the precise molecular mechanisms underpinning this activity, such as specific interactions with the fungal cell wall or membrane, require further investigation. nih.govplant-family.com

Table 1: Antifungal Activity of an Essential Oil Rich in this compound

Fungal Group MIC Value (μL/mL) Source
Dermatophytes 0.08 - 0.16 nih.gov
Cryptococcus neoformans 0.08 - 0.16 nih.gov

Antileishmanial Activity of this compound

This compound has demonstrated significant promise as an antileishmanial agent, exhibiting both direct effects on the Leishmania parasite and indirect effects through the modulation of the host immune response. nih.govnih.gov

In vitro studies have confirmed that this compound has a direct and potent inhibitory effect on Leishmania amazonensis. nih.govresearchgate.net The compound effectively inhibits the growth of both the promastigote and axenic amastigote forms of the parasite at concentrations that are not toxic to host macrophage cells. nih.govnih.gov

The primary mechanism for this direct action is the disruption of the parasite's plasma membrane. nih.govnih.gov Experiments using SYTOX green, a stain that only enters cells with compromised membranes, showed a significant increase in fluorescence in parasites treated with this compound, confirming a loss of membrane integrity. nih.govresearchgate.net This disruption leads to further morphological changes. Atomic force microscopy has revealed that treatment with this compound causes cell retraction, alterations to the membrane surface, and the formation of vesicles, which are all characteristic features of apoptosis, or programmed cell death. nih.govresearchgate.net

**Table 2: Direct Antileishmanial Activity of this compound against *L. amazonensis***

Parasite Form Activity Metric Value (μM) Source
Promastigotes IC₅₀ (50% Inhibitory Concentration) 2.78 nih.govnih.govresearchgate.net
Axenic Amastigotes EC₅₀ (50% Effective Concentration) 1.12 nih.govnih.govresearchgate.net
Host Macrophages (RAW 264.7) CC₅₀ (50% Cytotoxic Concentration) 114.5 nih.govnih.govresearchgate.net

In addition to its direct parasiticidal action, this compound demonstrates powerful immunomodulatory effects on host cells, which are crucial for clearing the infection. nih.gov The compound is even more effective against the intra-macrophagic amastigote form of the parasite (EC₅₀ = 0.89 μM), which resides within host immune cells. nih.govnih.govresearchgate.net This enhanced activity is attributed to its ability to activate macrophages and modulate their response. nih.govresearchgate.net

A key immunomodulatory function of this compound is its influence on cytokine production. In macrophages infected with L. amazonensis, this compound treatment led to an increase in the production of pro-inflammatory Th1-type cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Simultaneously, it caused a decrease in anti-inflammatory Th2-type cytokines, including Interleukin-6 (IL-6) and Interleukin-10 (IL-10). nih.govnih.govresearchgate.net This shift from a Th2 to a Th1-dominant response is critical for controlling Leishmania infection. nih.gov Furthermore, this compound stimulates the production of microbicidal molecules like nitric oxide (NO) and reactive oxygen species (ROS), which directly contribute to parasite killing within the macrophage. nih.govnih.govresearchgate.net

Table 3: Immunomodulatory Effects of this compound on L. amazonensis-Infected Macrophages

Parameter Effect Mechanism Source
TNF-α Production Increased Promotes Th1 response nih.govnih.govresearchgate.net
IL-6 Production Decreased Reduces Th2 response nih.govnih.govresearchgate.net
IL-10 Production Decreased Reduces Th2 response nih.govnih.govresearchgate.net
Nitric Oxide (NO) Increased Microbicidal activity nih.govnih.govresearchgate.net
Reactive Oxygen Species (ROS) Increased Microbicidal activity nih.govnih.govresearchgate.net
Lysosomal Volume Increased Enhances macrophage readiness nih.gov

Insecticidal and Acaricidal Modes of Action for this compound

This compound is recognized for its role as a natural insecticide and is a component of the chemical defenses of many plants. nih.govacslab.com When plants are attacked by herbivores, they often release this compound to attract predators and parasitoids of the attacking insects, an indirect defense mechanism. nih.govmdpi.com

However, research also points to a direct mode of action on insects and mites. Studies have identified that this compound possesses both fumigant and contact toxicity. nih.gov A specific biochemical mode of action has been identified as the inhibition of acetylcholinesterase (AChE). nih.gov AChE is a critical enzyme in the nervous system of insects and other arthropods. By inhibiting this enzyme, this compound disrupts nerve signal transmission, leading to toxicity and death. nih.gov This activity has been reported against the German cockroach (Blattella germanica). nih.gov

Cellular Mechanisms of Other Potential Biological Activities (e.g., Antioxidant, Anti-inflammatory)

In vitro and cellular studies have begun to elucidate the molecular pathways through which this compound may exert its biological effects, particularly concerning its anti-inflammatory and antioxidant activities. These investigations highlight the compound's ability to modulate key signaling molecules, enzymes, and cellular responses involved in inflammation and oxidative stress.

Anti-inflammatory Mechanisms

This compound has demonstrated the ability to interfere with several critical pathways in the inflammatory cascade. In vitro studies using various cell models have identified specific molecular targets.

Further research points to this compound's role in modulating complex inflammatory signaling platforms, such as the NLRP3 inflammasome. nih.gov Its activity has been shown to lead to the downregulation of critical components of this pathway, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and caspase-1. nih.govnih.gov This inhibition, in turn, decreases the release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.gov The entire cascade appears to be influenced by the modulation of the Toll-like receptor 4 (TLR4), suggesting an upstream point of intervention. nih.gov

The compound also affects the production of nitric oxide (NO), a significant signaling molecule in inflammation. Essential oil rich in trans-β-ocimene demonstrated strong anti-inflammatory activity by inhibiting NO production in LPS-triggered macrophages and was also found to inhibit the expression of inducible NO synthase (iNOS). nih.gov

Interestingly, the immunomodulatory effects of this compound can be context-dependent. In a study examining its effects on macrophages infected with Leishmania amazonensis, this compound acted as an immunomodulator by increasing the production of tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and reactive oxygen species (ROS), while decreasing levels of the anti-inflammatory cytokines interleukin-10 (IL-10) and interleukin-6 (IL-6). nih.gov This specific pro-inflammatory response within the macrophage environment was directed at eliminating the parasite. nih.gov

Table 1: In Vitro Anti-inflammatory Activities of this compound
Cell ModelInducerFindingSpecific EffectIC₅₀ / EC₅₀Source
Human Monocyte Cell-line (THP-1)Lipopolysaccharide (LPS)Inhibition of COX-2 PathwayInhibited COX-2 activity75.64 µg/mL elsevierpure.com
Human Monocyte Cell-line (THP-1)Lipopolysaccharide (LPS)Inhibition of COX-2 PathwayLowered Prostaglandin (B15479496) E2 (PGE2) level< 20 µg/mL elsevierpure.com
RAW 264.7 MacrophagesLeishmania amazonensis infectionImmunomodulationDecreased Interleukin-6 (IL-6) and Interleukin-10 (IL-10)Not Reported nih.gov
RAW 264.7 MacrophagesLeishmania amazonensis infectionImmunomodulationIncreased Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO)Not Reported nih.gov
Macrophage Cell LineLipopolysaccharide (LPS)Inhibition of NO ProductionInhibited iNOS expression and NO productionNot Reported nih.gov
In vivo model (rat)Complete Freund's Adjuvant (CFA)NLRP3 Inflammasome InhibitionDownregulation of NF-κB, Caspase-1, IL-1β, IL-18Not Applicable nih.gov

Antioxidant Mechanisms

Reactive oxygen species (ROS) are highly reactive molecules that can damage cells, and an imbalance between ROS and a biological system's ability to detoxify them results in oxidative stress. mdpi.comfrontiersin.org this compound appears to counteract oxidative stress through multiple cellular mechanisms.

Studies have shown that treatment with ocimene can significantly reduce levels of malondialdehyde (MDA), a well-established marker of oxidative stress and lipid peroxidation. nih.gov This suggests that this compound can protect cellular components from oxidative damage.

Beyond direct scavenging, this compound has been observed to enhance the body's endogenous antioxidant defense system. nih.gov Following treatment in an in vivo model, levels of key antioxidant enzymes, including glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), were upregulated. nih.gov These enzymes are critical for neutralizing harmful ROS; for instance, SOD converts superoxide radicals to hydrogen peroxide, which is then reduced to water by catalase and glutathione peroxidase. nih.gov

However, similar to its inflammatory role, the effect of this compound on ROS can be dual-natured depending on the biological context. In the specific case of fighting parasitic infections, this compound was found to increase ROS levels within macrophages. nih.gov This pro-oxidant activity is a deliberate cellular strategy to create a hostile environment to destroy the invading pathogen, in this instance, Leishmania amazonensis. nih.gov

Table 2: In Vitro and In Vivo Antioxidant Activities of this compound
Model SystemFindingSpecific EffectSource
In vivo model (rat)Reduction of Oxidative Stress MarkerSignificantly lower levels of malondialdehyde (MDA) nih.gov
In vivo model (rat)Upregulation of Antioxidant EnzymesIncreased levels of glutathione (GSH) nih.gov
In vivo model (rat)Upregulation of Antioxidant EnzymesIncreased levels of catalase (CAT) nih.gov
In vivo model (rat)Upregulation of Antioxidant EnzymesIncreased levels of superoxide dismutase (SOD) nih.gov
RAW 264.7 Macrophages (infected)Pro-oxidant activity for pathogen clearanceIncreased levels of Reactive Oxygen Species (ROS) nih.gov

Chemical Synthesis and Derivatization of Beta Ocimene

Stereoselective and Total Synthesis Routes for Beta-Ocimene

The synthesis of this compound can be approached through both biosynthetic and traditional chemical routes. While nature employs enzymatic pathways, chemical synthesis offers the advantage of producing specific isomers and analogues.

One notable method for the synthesis of both cis- and trans-ocimene involves the photochemical irradiation of α-pinene. researchgate.net This process utilizes a photosensitizing medium to facilitate the transformation. The reaction initially favors the formation of the cis-isomer, which can then be converted to the trans-isomer through continued irradiation. researchgate.net

A stereoselective one-step synthesis for trans-β-ocimene has also been developed. This method involves the direct deprotonation of 2,5-dihydro-3-methylthiophene-1,1-dioxide, followed by alkylation with a suitable allylic bromide. This approach allows for the regioselective and stereoselective introduction of an isoprene (B109036) unit. nih.gov

Furthermore, the industrial preparation of ocimene often involves the pyrolysis of alpha-pinene (B124742) at high temperatures. nih.gov While effective, this method can lead to a mixture of isomers, including alloocimene and dipentene, which can be challenging to separate. researchgate.net

Biosynthetic routes have also been engineered to produce (E)-β-ocimene. For instance, Saccharomyces cerevisiae has been metabolically engineered to produce (E)-β-ocimene from geranyl diphosphate (B83284) (GPP) through the expression of an ocimene synthase (OS) gene. nih.gov In various plants, the biosynthesis of β-ocimene is catalyzed by the enzyme (E)-β-ocimene synthase, which converts GPP primarily into the (E)-isomer. mdpi.comnih.gov

Table 1: Selected Synthesis Routes for this compound

Starting MaterialMethodKey Reagents/ConditionsProduct(s)Reference
α-PinenePhotochemical IsomerizationUltraviolet irradiation, photosensitizing mediumcis- and trans-Ocimene researchgate.net
2,5-Dihydro-3-methylthiophene-1,1-dioxideStereoselective AlkylationDeprotonation, allylic bromidetrans-β-Ocimene nih.gov
α-PinenePyrolysisHigh temperatureOcimene, alloocimene, dipentene researchgate.netnih.gov
Geranyl Diphosphate (GPP)BiosynthesisSaccharomyces cerevisiae with ocimene synthase(E)-β-Ocimene nih.gov

Chemical Modification and Derivatization Strategies (e.g., Synthesis of this compound Epoxide)

The presence of multiple double bonds in the this compound structure provides ample opportunities for chemical modification and the synthesis of a variety of derivatives.

A significant area of derivatization is polymerization. The polymerization of β-ocimene has been achieved using titanium complexes activated by methylaluminoxane (B55162) (MAO), leading to copolymers with styrene. researchgate.net These reactions can produce polymers with varying microstructures, such as prevalently trans-1,4-polymyrcene or those with a higher content of 3,4-units, depending on the catalyst used. researchgate.net

Epoxidation represents another important derivatization strategy. The synthesis of β-ocimene epoxide can be achieved through the oxidation of β-ocimene. While specific protocols for β-ocimene are not extensively detailed in the provided results, the general synthesis of epoxides from alkenes is a well-established chemical transformation.

The conjugated diene system in this compound makes it a suitable candidate for Diels-Alder reactions. documentsdelivered.comnih.govnih.gov This [4+2] cycloaddition reaction with a dienophile can lead to the formation of substituted cyclohexene (B86901) derivatives, providing a pathway to a wide range of complex cyclic molecules. documentsdelivered.comnih.govnih.gov For instance, the Diels-Alder reaction of the related terpene, myrcene (B1677589), with various dienophiles has been studied extensively, suggesting similar reactivity for this compound. nih.gov

Furthermore, "click chemistry" offers a versatile platform for the functionalization of this compound. This approach involves the use of highly efficient and specific reactions, such as azide-alkyne cycloadditions, to introduce a wide range of functional groups onto the this compound scaffold. nih.govresearchgate.netkit.edubohrium.comresearchgate.net

Characterization of Novel this compound Derivatives

The characterization of novel this compound derivatives relies on a combination of spectroscopic techniques to elucidate their chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the structure of organic molecules. For this compound itself, both ¹H and ¹³C NMR data are well-documented. For example, the ¹H NMR spectrum of (E)-β-ocimene in CDCl₃ shows characteristic signals for its various protons, and its ¹³C NMR spectrum provides information on the carbon skeleton. nih.gov

When this compound is derivatized, NMR spectroscopy is crucial for confirming the structural changes. For instance, in the case of β-ocimene epoxide , the formation of the epoxide ring would be confirmed by the appearance of characteristic signals for the protons and carbons of the oxirane ring in the NMR spectra. While specific data for β-ocimene epoxide is not detailed in the provided results, the general chemical shifts for epoxide protons are typically found in the range of 2.5-3.5 ppm in the ¹H NMR spectrum.

For Diels-Alder adducts of this compound, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons in the newly formed cyclic system. The stereochemistry of these adducts can often be determined by analyzing coupling constants and through Nuclear Overhauser Effect (NOE) experiments. nih.gov

Mass Spectrometry (MS) is another vital analytical technique used to determine the molecular weight and fragmentation pattern of compounds. The mass spectrum of β-ocimene shows a characteristic fragmentation pattern that can be used for its identification. nih.gov For novel derivatives, mass spectrometry would be used to confirm the molecular weight of the new compound, which would be different from that of the starting this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Infrared (IR) Spectroscopy can be used to identify the functional groups present in this compound and its derivatives. For example, the IR spectrum of this compound would show characteristic C-H and C=C stretching and bending vibrations. The formation of an epoxide would be indicated by the appearance of a new band corresponding to the C-O stretching of the oxirane ring.

Table 2: Spectroscopic Data for this compound Isomers

CompoundSpectroscopic DataReference
(E)-β-Ocimene¹H NMR (CDCl₃): δ (ppm) includes signals around 1.64, 1.70, 1.76, 1.81, 1.82, 2.81, 2.83, 2.84, 2.86, 4.92, 4.94, 5.07, 5.09, 5.11, 5.12, 5.13, 5.14, 5.19, 5.22, 5.35, 5.37, 5.44, 5.45, 5.47, 6.34, 6.36, 6.37, 6.39, 6.78, 6.80, 6.81, 6.84. ¹³C NMR (CDCl₃): Available. MS (GC-EI-Q): Top 5 peaks at m/z 93.1, 91.1, 79.1, 92.1, 77.1. nih.gov
(Z)-β-Ocimene¹³C NMR: Available. MS (GC-MS): Available.PubChem

Environmental Dynamics and Fate of Beta Ocimene

Atmospheric Oxidation and Degradation Pathways of Emitted Beta-Ocimene

Once emitted into the atmosphere, this compound is subject to rapid degradation by several key oxidants. nih.gov Its atmospheric lifetime is very short, with reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃) being the most significant degradation pathways. researchgate.netenergy.gov Reaction with chlorine (Cl) atoms can also be a notable sink in specific environments like coastal or highly industrialized regions. researchgate.netenergy.gov

The primary atmospheric loss process for this compound during the daytime is its reaction with the OH radical. nih.gov This reaction is dominated by the addition of the OH radical to the molecule's double bonds, with hydrogen abstraction pathways being negligible at low to medium temperatures. nih.govmdpi.com In the presence of nitrogen oxides (NOx), this oxidation leads to the formation of various oxygenated products, including major products such as acetone (B3395972) and 4-methyl-3,5-hexadienal. nih.govmdpi.com

Ozonolysis, the reaction with O₃, is another critical degradation route for this compound, occurring during both day and night. nih.gov The process begins with ozone adding to one of the three double bonds to form an unstable primary ozonide (POZ). nih.govresearchgate.net This intermediate rapidly decomposes into a carbonyl compound and a Criegee intermediate. nih.gov Subsequent reactions of these intermediates lead to a variety of smaller, more volatile products, including acetone, methylglyoxal, and hydroxyacetone. nih.gov

During the nighttime, the reaction with the nitrate radical (NO₃) becomes an important atmospheric sink for this compound. nih.govmdpi.com Like other unsaturated BVOCs, this compound reacts rapidly with NO₃. mdpi.com These reactions contribute to the formation of secondary organic aerosol (SOA) and can influence regional budgets of reactive nitrogen by forming organic nitrates. mdpi.comfrontiersin.org The oxidation of this compound by OH radicals in the presence of NOx results in a total organic nitrate yield of approximately 38%. frontiersin.orgnih.gov These organic nitrates can undergo hydrolysis in the aerosol phase, contributing to aerosol mass. frontiersin.orgusgs.gov

The degradation of this compound contributes to the formation of secondary organic aerosol (SOA), although its SOA yield is significantly lower than that of cyclic terpenes like α-pinene. frontiersin.orgucpress.edu This is attributed to the structure of this compound's alkoxy radicals, which tend to fragment into smaller, more volatile compounds rather than forming larger, less volatile products that would partition to the aerosol phase. nih.gov

Table 1: Atmospheric Reaction Rate Coefficients and Lifetimes for this compound This table summarizes the experimentally determined rate coefficients for the reaction of this compound with major atmospheric oxidants and the corresponding calculated atmospheric lifetimes.

OxidantRate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ)References
OH radical4.56 x 10⁻¹⁰~0.6 hours nih.govmdpi.com
Ozone (O₃)~4.0 x 10⁻¹⁶~0.7 hours nih.govnih.gov
NO₃ radical2.2 x 10⁻¹¹~0.02 hours (~1.2 minutes) researchgate.netnih.gov
Cl atom5.5 x 10⁻¹⁰~0.01 hours (~0.6 minutes) energy.govnih.gov
Atmospheric lifetimes are calculated based on typical global average concentrations of the oxidants.

Soil Persistence, Transport, and Interactions with Soil Microbiota

Monoterpenes like this compound enter the soil environment through several pathways, including direct emission from plant roots into the rhizosphere, decomposition of leaf litter, and wet or dry deposition of the compound and its atmospheric oxidation products. nih.govfrontiersin.org Once in the soil, the fate of this compound is primarily governed by its physicochemical properties and interactions with soil microorganisms.

Persistence and Transport: The persistence and mobility of organic compounds in soil are strongly influenced by their tendency to adsorb to soil particles. chemsafetypro.comut.ac.ir For nonionic, hydrophobic compounds like this compound, the primary factor controlling sorption is the soil's organic carbon content. ecetoc.org this compound is expected to adsorb to soil organic matter, which would limit its mobility and potential for leaching into groundwater. usgs.govchemsafetypro.com Compounds that are strongly adsorbed are generally less available for transport and degradation. The major sinks for monoterpenes in the surface soil layer are volatilization back into the atmosphere and, most significantly, biological transformation by microorganisms. nih.gov Deeper soil layers typically contain significantly lower concentrations of monoterpenes. nih.gov

Numerous soil bacteria have been identified that can degrade monoterpenes. Genera such as Pseudomonas and Rhodococcus are well-studied model organisms for these transformations. nih.govnih.gov Studies have shown that soil microbial communities can adapt to the presence of these compounds, and bacteria capable of degrading monoterpenes are found across various ecosystem types, suggesting this is a universal capability. researchgate.netnih.gov Interestingly, some of these monoterpene-degrading microbes can also break down organic pollutants like toluene (B28343) and p-xylene, indicating that the presence of aromatic plants and their essential oils in soil could enhance bioremediation of certain xenobiotics. mdpi.com

While beneficial as a carbon source at low concentrations, monoterpenes can exhibit antimicrobial activity at higher concentrations. nih.gov To cope with this toxicity, bacteria have developed resistance mechanisms, such as modifying their cell membranes and using active transport efflux pumps to prevent the accumulation of these compounds within the cell. nih.gov

Table 2: Summary of Monoterpene Interactions with Soil Microbiota This table outlines key research findings on the general interactions between monoterpenes and soil microbial communities. Specific quantitative data for this compound is limited; therefore, findings for related monoterpenes are presented.

Interaction/FindingOrganisms/Compounds StudiedKey ResultReferences
Microbial UtilizationVarious monoterpenes (α-pinene, limonene, etc.)Microorganisms use monoterpenes as a sole carbon and energy source for aerobic and anaerobic growth. nih.govnih.govnih.gov
Stimulation of Microbial Activityα-pinene, fenchone, 1,8-cineolAddition of monoterpenes to soil increased soil respiration and bacterial abundance by up to 16 times compared to controls. nih.gov
Identified Degrading BacteriaLinalool, menthol, α-pinene, limonene, etc.Strains of Pseudomonas, Rhodococcus, Castellaniella, and Thauera are model organisms for monoterpene degradation. nih.govnih.gov
Enhanced BioremediationToluene, p-xyleneBacteria capable of degrading monoterpenes were also found to degrade organic pollutants, suggesting potential for bioremediation. nih.govmdpi.com
Microbial ResistanceGeneral monoterpenesBacteria employ mechanisms like efflux pumps and membrane modification to resist the toxic effects of high monoterpene concentrations. nih.gov

Emerging Research Frontiers and Future Directions

Elucidating Complex Multitrophic Interactions Involving Beta-Ocimene

This compound is a key mediator in intricate ecological networks, influencing the behavior of a wide array of organisms across different trophic levels. mdpi.comresearchgate.net Its emission from plants is not a simple process but a carefully regulated signal that can attract mutualists while deterring antagonists.

From floral tissues, this compound is a major component of scents in a diverse range of plant species, suggesting it functions as a generalist attractant for various pollinators, including bees, beetles, butterflies, and moths. researchgate.netnih.govnih.gov Although direct behavioral proof for many pollinator species is still an area of active research, studies show that its emission often follows spatial and temporal patterns that coincide with pollinator activity, maximizing reproductive success. mdpi.comresearchgate.net

From vegetative tissues, this compound is a critical component of plant defense. nih.gov When a plant is attacked by herbivores, it systemically increases the emission of a blend of VOCs, with this compound often being a significant component. mdpi.comnih.gov This induced emission serves multiple defensive purposes. Firstly, it can directly repel herbivores. frontiersin.org Secondly, and more complexly, it acts as an indirect defense by attracting the natural enemies of the attacking herbivores, such as parasitoids and predators, in what is known as a tritrophic interaction. mdpi.comnih.gov

Furthermore, research has unveiled this compound's role in plant-plant communication. Volatiles released from a herbivore-infested plant can be perceived by neighboring, undamaged plants. mdpi.commpg.de Exposure to this compound can prime the defenses of these receiver plants, making their response to a future attack faster and stronger. mpg.de For instance, lima bean plants exposed to volatiles from spider mite-attacked counterparts, including this compound, showed an upregulation of defense-related genes. mdpi.comnih.gov This inter-plant signaling can even occur between different species, highlighting this compound as a widespread chemical messenger in ecological communities. nih.gov

Advancements in Biotechnological Platforms for Sustainable this compound Production

The industrial demand for this compound in sectors like cosmetics and food is growing, but its extraction from plant sources is often inefficient and unsustainable. nih.gov This has spurred the development of biotechnological platforms, primarily using engineered microorganisms, for its de novo synthesis. Saccharomyces cerevisiae (baker's yeast) has emerged as a promising chassis for producing (E)-β-ocimene due to its well-understood genetics and robustness in industrial fermentation. nih.govnih.gov

The biosynthesis of monoterpenes like this compound in yeast starts from the mevalonate (B85504) (MVA) pathway, which produces the precursor geranyl diphosphate (B83284) (GPP). mdpi.com A key challenge is channeling the metabolic flux towards GPP and away from competing pathways, such as the synthesis of sterols. To achieve this, researchers have employed several metabolic engineering strategies:

Weakening Competing Pathways: The expression of farnesyl diphosphate synthase (Erg20), which consumes GPP to produce molecules for sterol synthesis, is often downregulated. nih.govnih.gov

Enzyme Selection and Modification: Scientists screen for highly efficient ocimene synthase (OS) enzymes from various plant sources. nih.gov Furthermore, fusing a mutant version of Erg20 with the chosen ocimene synthase has been shown to enhance the production of (E)-β-ocimene. nih.govnih.gov

Two-Phase Fermentation: Due to the volatile nature of monoterpenes, a two-phase fermentation system is often implemented. nih.gov An organic solvent, such as dodecane, is added to the culture medium to capture the produced this compound, preventing its evaporation and reducing its potential toxicity to the yeast cells. nih.govresearchgate.net

Through these combined strategies, researchers have significantly increased the titers of (E)-β-ocimene. For example, one study successfully engineered an S. cerevisiae strain that, when scaled up in a 5-L fermenter, produced 34.56 mg/L of (E)-β-ocimene, the highest titer reported from a microbial biosynthesis route to date. nih.govnih.gov

Table 1: Biotechnological Production of (E)-β-Ocimene in Saccharomyces cerevisiae

Engineering StrategyDescriptionReported OutcomeReference
Weakening Farnesyl Diphosphate Synthase (Erg20)Replacing the native promoter of the Erg20 gene to reduce its expression and increase the availability of the precursor GPP.Increased precursor pool for monoterpene synthesis. nih.govnih.gov
Screening of Monoterpene SynthasesTesting different myrcene (B1677589) synthases (MS) and ocimene synthases (OS) from various organisms to find the most efficient enzymes.Identification of optimal synthases for target product formation. nih.gov
Fusion Expression of EnzymesCreating a fusion protein of a mutant Erg20 and the selected ocimene synthase to channel the substrate directly to the final enzyme.Enhanced production of β-myrcene and (E)-β-ocimene. nih.govnih.gov
Two-Phase FermentationAdding an organic solvent (e.g., dodecane) to the fermentation broth to capture the volatile product in situ.Increased final titer to 34.56 mg/L of (E)-β-ocimene in a 5-L fermenter. nih.gov

Deeper Mechanistic Understanding of this compound Bioactivities

Recent research has moved beyond observing the effects of this compound to understanding the precise molecular and cellular mechanisms that underpin its bioactivities. When perceived by plants, this compound acts as a potent signaling molecule that can prime them for enhanced defense. One of the most detailed mechanisms uncovered involves epigenetic modifications. mpg.de

Exposure to this compound can lead to changes in chromatin structure through histone acetylation. mpg.de In Arabidopsis thaliana, perception of this compound causes histone acetyltransferases (HATs) to acetylate histones near defense-related transcription factor genes, such as ERF8 and ERF104. This acetylation makes the DNA more accessible to the transcription machinery, leading to the upregulation of these genes and a primed state of defense that can last for several days. mpg.de When a primed plant is subsequently attacked by an herbivore, its defense response is significantly faster and more robust. mpg.de

This compound also activates phytohormone signaling pathways. It has been shown to elicit the expression of genes involved in the jasmonic acid (JA) signaling pathway, a central regulator of plant defense against chewing insects. mdpi.comnih.gov

Beyond its role in plant signaling, this compound exhibits direct bioactivity against various organisms. Studies on the parasite Leishmania amazonensis have shown that this compound can directly compromise the integrity of the parasite's plasma membrane. nih.gov This disruption of the cell membrane leads to leakage of intracellular contents and cell death. nih.gov Furthermore, in macrophages infected with the parasite, this compound was found to stimulate an immune response by increasing the production of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines like TNF-α, while reducing anti-inflammatory cytokines. nih.gov This demonstrates a dual mechanism of action: direct toxicity to the pathogen and modulation of the host's immune response. nih.gov

Novel Approaches for Sustainable Agricultural Applications of this compound

The diverse bioactivities of this compound make it an attractive candidate for developing novel and sustainable pest management strategies in agriculture. nih.govresearchgate.net Its ability to influence insect behavior and plant defense responses is being explored for integration into Integrated Pest Management (IPM) programs. clemson.edunsw.gov.au

One key application is its use as a biopesticide. nsw.gov.aunih.gov Research has demonstrated that (E)-β-ocimene has repellent effects on major agricultural pests like the larvae of Spodoptera litura (tobacco cutworm). frontiersin.orgnih.gov In laboratory assays, not only did the compound repel the larvae, but it also increased their mortality when they were forced to feed on a diet containing it. frontiersin.orgnih.gov This direct defense function makes it a potential component of environmentally friendly crop protection products. nih.gov

Another innovative approach involves using this compound to manipulate plant-insect and plant-plant interactions within an agroecosystem. Exposing crops to this compound can induce their defense systems, making them less palatable to pests like aphids. nih.govresearchgate.net For example, when tomato plants were exposed to volatiles from a transgenic tobacco plant that overproduced this compound, the tomato plants became less suitable for aphids and more attractive to the aphids' natural enemies, the parasitoid wasps. nih.gov This demonstrates the potential to "pre-arm" crops against pests. This strategy could reduce the need for conventional chemical pesticides, which often harm beneficial insects and pose environmental risks. nih.govresearchgate.net

The development of transgenic plants that release this compound upon herbivore attack is another frontier. Characterizing the specific (E)-β-ocimene synthase genes in crops like soybean and pear provides the genetic tools needed for such breeding programs. frontiersin.orgnih.gov These plants could enhance their own defense and potentially signal to neighboring plants, creating a more resilient cropping system. nih.gov

Integrating '-Omics' Technologies for Comprehensive this compound Research

To gain a holistic understanding of this compound's role in biology, researchers are increasingly integrating various '-omics' technologies, such as transcriptomics, proteomics, and metabolomics. frontiersin.orgmdpi.comyoutube.com This systems-biology approach allows for a comprehensive view of the genes, proteins, and metabolites involved in this compound synthesis and its downstream effects.

Transcriptomics, particularly through RNA-sequencing (RNA-seq), has been instrumental in identifying the genes responsible for this compound production. frontiersin.orgfrontiersin.org By comparing the gene expression profiles of plants before and after herbivore attack, scientists have successfully identified and functionally characterized (E)-β-ocimene synthase genes in various species, including pear (Pyrus betuleafolia) and soybean (Glycine max). frontiersin.orgnih.gov Transcriptomics also reveals the broader network of genes that are activated in response to this compound, including those related to phytohormone signaling and other defense pathways. frontiersin.orgfrontiersin.org

Proteomics, the large-scale study of proteins, complements transcriptomics by providing information on the actual protein players in the cell at a specific time. mdpi.comyoutube.com While a gene may be transcribed (an mRNA molecule is made), the corresponding protein may not be produced or may be produced at different levels. Integrated transcriptomic and proteomic analyses can provide a more accurate picture of cellular responses, for instance, by confirming that an upregulated defense gene also leads to an increase in the corresponding defense protein. mdpi.com

Metabolomics, the study of the complete set of small-molecule metabolites, provides the final piece of the puzzle. It allows for the precise measurement of this compound itself, along with other related terpenes and downstream defense compounds. This can confirm the functional output of the genetic and protein-level changes observed through transcriptomics and proteomics. nih.gov By integrating these omics datasets, researchers can construct detailed models of the metabolic pathways and regulatory networks that govern this compound's functions, from its biosynthesis to its ecological impact. frontiersin.orgnih.gov

Table 2: Application of '-Omics' Technologies in this compound Research

'-Omics' TechnologyApplication in this compound ResearchKey FindingsReference
Transcriptomics (RNA-seq)Identification of genes involved in this compound synthesis and defense signaling.Identified the (E)-β-ocimene synthase gene PbeOCS in pear, which is upregulated upon herbivore attack. Revealed activation of jasmonic acid and other phytohormone pathways. frontiersin.orgfrontiersin.org
ProteomicsAnalysis of protein expression changes in response to herbivory or this compound exposure.Confirms that changes in gene transcripts lead to functional changes in protein levels involved in metabolism and defense. mdpi.comyoutube.com
MetabolomicsQuantification of this compound and other volatile and non-volatile metabolites.Confirmed that upregulation of synthase genes leads to increased emission of (E)-β-ocimene. Measures the full spectrum of chemical changes in plant defense. nih.gov
Integrated OmicsCombining transcriptomic, proteomic, and metabolomic data to build comprehensive models of biological processes.Provides a holistic view of the molecular mechanisms underlying this compound biosynthesis and its role in plant defense responses. frontiersin.orgmdpi.com

Q & A

Q. What analytical methods are recommended for identifying and quantifying beta-Ocimene in plant volatile organic compound (VOC) profiles?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) paired with headspace solid-phase microextraction (HS-SPME) is the gold standard for detecting this compound in plant emissions . For quantification, calibration curves using synthetic this compound standards are essential to ensure accuracy. High-performance liquid chromatography (HPLC) with UV detection can complement GC-MS when isomers like trans-beta-Ocimene and allo-Ocimene are present, as their retention times and spectral properties may overlap .

Q. How can researchers design controlled experiments to study this compound’s ecological roles in plant-insect interactions?

Methodological Answer: Use factorial designs to isolate variables such as biotic stressors (e.g., herbivory) and abiotic factors (e.g., light exposure). For example, in citrus plants infected with Diaphorina citri, this compound emission levels under different pest densities and infection stages (e.g., healthy vs. Huanglongbing-infected) should be compared using ANOVA or mixed-effects models . Include control groups with mechanical damage to distinguish stress-induced emissions from pathogen-specific responses .

Advanced Research Questions

Q. How can conflicting data on this compound’s role as a repellent or attractant be resolved across studies?

Methodological Answer: Conduct meta-analyses to assess contextual variables (e.g., concentration, plant species, insect taxa). For instance, this compound repels Propylaea japonica beetles in citrus but attracts pollinators in mangoes. Use multivariate statistics (e.g., principal component analysis) to identify confounding factors like co-emitted VOCs (e.g., D-limonene) that may modulate its effects . Replicate experiments across multiple geographic populations to account for ecological variability .

Q. What strategies optimize the synthesis of this compound isomers for functional studies in laboratory settings?

Methodological Answer: Catalytic isomerization of alpha-Ocimene or photochemical methods can yield specific this compound isomers. Characterize products using nuclear magnetic resonance (NMR) and chiral column GC-MS to verify stereochemical purity. For reproducibility, document reaction conditions (e.g., temperature, solvent polarity) in supplementary materials, adhering to protocols like those in the Beilstein Journal of Organic Chemistry .

Q. How can researchers address ethical and logistical challenges in field studies involving this compound-emitting transgenic plants?

Methodological Answer: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. Obtain permits for genetic modifications and field trials, ensuring compliance with biosafety regulations. Use controlled environments (e.g., mesocosms) to prevent unintended ecological dispersal. Ethical reviews should assess risks to non-target organisms, as outlined in biomedical research frameworks .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing this compound emission dynamics under fluctuating environmental conditions?

Methodological Answer: Time-series analysis (e.g., autoregressive integrated moving average models) can capture diurnal or seasonal emission patterns. For stress-response studies, dose-response models or machine learning algorithms (e.g., random forests) may identify thresholds where this compound emissions spike, as seen in herbivore-damaged plants .

Q. How should researchers integrate multi-omics data to elucidate this compound’s biosynthetic pathways?

Methodological Answer: Combine transcriptomics (e.g., RNA-Seq of terpene synthase genes) with metabolomics (LC-MS/MS of terpenoid intermediates). Use pathway enrichment tools like KEGG or PlantCyc to map enzymatic steps. Cross-validate findings with gene knockout lines or CRISPR-edited plants lacking key synthases .

Contradiction Management & Reproducibility

Q. What steps ensure reproducibility in this compound-related studies when using heterogeneous plant materials?

Methodological Answer: Standardize plant growth conditions (e.g., soil pH, light cycles) and voucher specimen preservation for taxonomic verification. Publish raw chromatographic data and R scripts for statistical analysis in open repositories, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) . For conflicting results, transparently report instrument calibration logs and sampling timepoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.